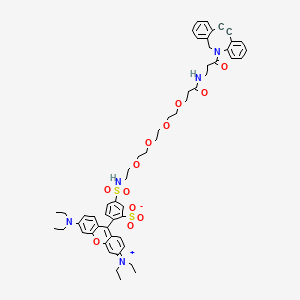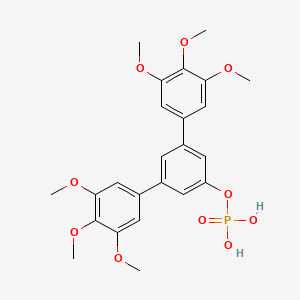
Sulforhodamine-PEG4-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulforhodamine-PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.
科学的研究の応用
1. Cell Density Determination and Toxicity Screening
Sulforhodamine B (SRB), a component of Sulforhodamine-PEG4-DBCO, is utilized in cell density determination by measuring cellular protein content, which is vital in toxicity screening of compounds. This technique is optimized for adherent cells in a 96-well format and is effective for a wide range of cell numbers. Its sensitivity is comparable to fluorometric methods, making it a highly cost-effective method for large-scale screening (Vichai & Kirtikara, 2006).
2. Astrocyte Identification and Brain Research
Sulforhodamine 101 (SR101), another component, is widely used for astrocyte identification in the hippocampus and cortex. It's especially notable for its application in brain research, where it aids in differentiating astrocytes from other brain cells. This has broad implications for neurological studies and understanding brain function (Schnell et al., 2013).
3. Investigation of Photooxidation Pathways
The photooxidation pathway of Sulforhodamine-B (SRB) has been studied in detail, especially in the presence of TiO2 and visible light radiation. This research is crucial for understanding the chemical behavior of Sulforhodamine under various environmental conditions, which can be applied in fields like environmental science and photodynamics (Liu et al., 2000).
4. Development of Polarized Photoluminescence Materials
Sulforhodamine B intercalation into layered double hydroxide thin films enhances luminescence anisotropy, making these materials suitable for polarized luminescence applications. This has potential uses in photonics and materials science for creating specialized luminescent materials (Yan et al., 2009).
5. Development of Extractive Desulfurization Techniques
Research on polyethylene glycol (PEG) demonstrates its application in extractive desulfurization of fuel oil. This is particularly significant for environmental science and energy sectors, aiming to reduce sulfur content in fuels (Gao et al., 2018).
6. Investigating the Effects of SR101 on Neuronal Activity
Studies have shown that Sulforhodamine 101 can induce seizure-like activity at certain concentrations, providing critical insights into its neurological effects. This is pivotal for neuroscience research, particularly in understanding how various compounds interact with neuronal activity (Rasmussen et al., 2016).
7. Membrane-Specific Imaging and EPR Studies
Sulforhodamine compounds have been used in membrane-specific imaging, assisting in targeting intracellular membranes for reactive oxygen and nitrogen species detection. This has implications for cell biology and medical research, especially in understanding cellular dynamics and oxidative stress (Headley et al., 2019).
8. Exploring the Binding Dynamics with Human Serum Albumin
Investigations into the binding of Sulforhodamine B with human serum albumin provide insights into drug-protein interactions, which is critical in pharmacology and biochemistry. Understanding these dynamics aids in drug design and delivery systems (Kitamura et al., 2013).
特性
製品名 |
Sulforhodamine-PEG4-DBCO |
|---|---|
分子式 |
C56H65N5O12S2 |
分子量 |
1064.28 |
IUPAC名 |
Sulforhodamine-PEG4-DBCO |
InChI |
InChI=1S/C56H65N5O12S2/c1-5-59(6-2)44-19-22-47-51(37-44)73-52-38-45(60(7-3)8-4)20-23-48(52)56(47)49-39-46(21-24-53(49)75(66,67)68)74(64,65)58-28-30-70-32-34-72-36-35-71-33-31-69-29-26-54(62)57-27-25-55(63)61-40-43-15-10-9-13-41(43)17-18-42-14-11-12-16-50(42)61/h9-16,19-24,37-39,58H,5-8,25-36,40H2,1-4H3,(H-,57,62,66,67,68) |
InChIキー |
HXFMGTSCUROEKW-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(CCOCCOCCOCCOCCNS(=O)(C1=CC=C(S(=O)([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(CC)CC)=C4)=CC3=[N+](CC)/CC)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO, DMF, DCM |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sulforhodamine-PEG4-DBCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)

